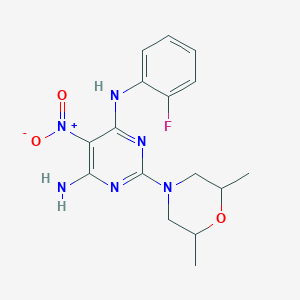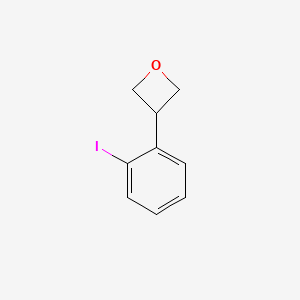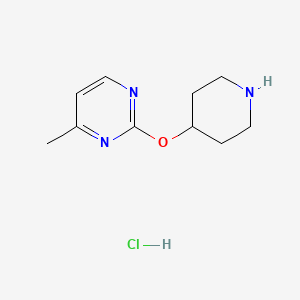
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol” is a chemical substance that is commonly used in the preparation of pharmaceuticals and chemical intermediates . It is typically a colorless oily substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves two substitution reactions . It is also known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Additionally, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular formula of this compound is C9H17BO3 . The InChI code is 1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6,11H,7H2,1-4H3/b6-5+ .Chemical Reactions Analysis
The compound is known to participate in borylation reactions at the benzylic C-H bond of alkylbenzenes when a palladium catalyst is present . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.04 . It is typically a colorless oily substance at room temperature . The compound is sensitive to moisture and should be stored away from oxidizing agents .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and characterization of derivatives containing the tetramethyl-1,3,2-dioxaborolan-2-yl group have been extensively studied. Wu et al. (2021) synthesized compounds with this group and characterized their structure through spectroscopy and X-ray diffraction, further analyzing them through DFT calculations to compare with spectroscopic data and structural parameters (Wu et al., 2021). Similarly, Liao et al. (2022) confirmed the structure of a 1H-pyrazole derivative through FT-IR, NMR, MS, and X-ray diffraction, employing DFT to calculate molecular structure, showcasing the utility of this group in facilitating structural analysis and theoretical studies (Liao et al., 2022).
Fluorescence Probing and Imaging
The compound has been utilized in the development of fluorescent probes. Tian et al. (2017) designed a near-infrared fluorescent probe based on the arylboronate structure for detecting benzoyl peroxide in samples and imaging in zebrafish, demonstrating its application in bioimaging and environmental monitoring (Tian et al., 2017).
Polymer Science Applications
In polymer science, the 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol moiety has been a key component in synthesizing polyfluorene derivatives, as reported by Ranger et al. (1997), where it was used in palladium-catalyzed couplings to produce polyfluorenes exhibiting promising photophysical and electrical properties for blue-light-emitting devices (Ranger et al., 1997).
Advanced Material Synthesis
The versatility of the compound extends to the synthesis of advanced materials. For example, Negele et al. (2012) utilized it in aqueous miniemulsion polymerization to create polyfluorene nanoparticles and quantum dot hybrids, indicating its potential in creating hybrid nanomaterials for optoelectronic applications (Negele et al., 2012).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety precautions include avoiding inhalation, contact with skin and eyes, and ingestion .
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO3/c1-7(6-11)10-12-8(2,3)9(4,5)13-10/h11H,1,6H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQIEQJUQUFRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1294009-05-4 |
Source


|
| Record name | 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(tert-butyl)isoxazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2842767.png)
![3-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2842769.png)

![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2842771.png)



![(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2842778.png)

![2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2842781.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2842783.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2842786.png)
![8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2842787.png)
![5-Benzyl-2-(5-fluoropyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2842789.png)